Futibatinib

Catalog No.
S544586
CAS No.
1448169-71-8
M.F
C22H22N6O3
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Futibatinib

CAS Number

1448169-71-8

Product Name

Futibatinib

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N

SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

solubility

Soluble in DMSO, not in water

Synonyms

TAS-120, TAS 120, TAS120

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC

The exact mass of the compound Futibatinib is 418.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Futibatinib is a novel irreversible inhibitor targeting fibroblast growth factor receptors (FGFR) 1 to 4. It is chemically classified as 1-[(3S)-[4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one. This compound has gained attention for its selective antitumor activity against tumors with FGFR alterations, making it a promising candidate in cancer therapy, particularly for intrahepatic cholangiocarcinoma and other FGFR-deregulated tumors .

Futibatinib's mechanism of action revolves around its inhibition of FGFR signaling. Cancers with FGFR2 mutations often have uncontrolled FGFR activity, promoting tumor growth and survival []. By covalently binding to the ATP-binding pocket of FGFRs, Futibatinib disrupts this signaling pathway, leading to cell cycle arrest and tumor cell death [].

Clinical trials have shown Futibatinib to be generally well-tolerated, but common side effects include diarrhea, fatigue, stomatitis (mouth sores), and hyperphosphatemia (high blood phosphate levels) [, ]. As with any medication, potential drug interactions and specific patient considerations are crucial factors for healthcare providers to manage [].

Targeting FGFR Alterations

Futibatinib belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a role in cell growth and division. Some cancers have alterations in their FGFR genes, leading to uncontrolled cell growth. Futibatinib works by covalently inhibiting FGFRs, thereby blocking the signals that promote cancer cell proliferation []. Research is ongoing to determine the effectiveness of Futibatinib against tumors with specific FGFR alterations.

Source

[] Efficacy and Safety of Futibatinib in Patients with Previously Treated Intrahepatic Cholangiocarcinoma Harbouring FGFR2 Fusions or Other Rearrangements ()

Clinical Trials for Intrahepatic Cholangiocarcinoma

One of the most promising applications of Futibatinib is in the treatment of intrahepatic cholangiocarcinoma, a cancer that arises in the bile ducts within the liver. Studies have shown that a subset of intrahepatic cholangiocarcinoma patients harbor FGFR2 gene fusions or other rearrangements []. The FOENIX-CCA2 trial, a multinational phase 1-2 study, investigated the efficacy and safety of Futibatinib in patients with previously treated, FGFR2 fusion-positive intrahepatic cholangiocarcinoma. The study demonstrated a significant objective response rate (42%) and durable responses in these patients, offering a potential treatment option for this aggressive cancer type [, ].

Futibatinib operates through covalent binding to the ATP-binding pocket of FGFRs, specifically targeting a conserved cysteine residue (C491) within the kinase domain. This binding mechanism inhibits FGFR phosphorylation and disrupts downstream signaling pathways, including the RAS-dependent mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways . The compound exhibits high selectivity, with minimal off-target effects on other kinases, making it a potent therapeutic agent .

Futibatinib demonstrates significant biological activity by inhibiting the kinase activities of FGFRs in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for FGFR1 to 4 range from 1.4 to 3.7 nmol/L, indicating its high potency . The irreversible nature of its binding allows futibatinib to maintain efficacy even in the presence of mutations that confer resistance to reversible FGFR inhibitors . Clinical studies have shown promising results in patients with FGFR-altered tumors, leading to improved progression-free survival rates .

The synthesis of futibatinib involves several key steps, including:

  • Suzuki Coupling Reaction: To introduce a 3,5-dimethoxybenzene moiety.
  • Sonogashira Reaction: For incorporating ethynyl groups.
  • Amide Coupling: To form the final product by linking various building blocks.

The synthetic pathway emphasizes the importance of the acrylamide moiety for covalent binding to FGFRs, confirming its role in enhancing inhibitory activity .

Futibatinib is primarily used in oncology as a targeted therapy for cancers associated with FGFR alterations, including intrahepatic cholangiocarcinoma. It is currently undergoing clinical trials and has shown effectiveness in patients who have previously progressed on other therapies . Its unique mechanism of action allows it to be considered for use against cancers resistant to traditional treatments.

Interaction studies reveal that futibatinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, with significant protein binding (95% bound to human plasma proteins). Coadministration with strong CYP3A inhibitors or inducers is not recommended due to potential alterations in drug metabolism and efficacy . Additionally, common adverse reactions include hyperphosphatemia and fatigue, necessitating careful monitoring during treatment .

Futibatinib shares similarities with several other compounds targeting fibroblast growth factor receptors. Here are some notable comparisons:

Compound NameMechanismBinding TypeSelectivityClinical Status
PemigatinibFGFR inhibitorReversibleModerateApproved
InfigratinibFGFR inhibitorReversibleModerateApproved
ErdafitinibFGFR inhibitorReversibleModerateApproved
TAS-120 (Futibatinib)FGFR inhibitorIrreversibleHighClinical use ongoing

Futibatinib's uniqueness lies in its irreversible binding mechanism and high selectivity for FGFRs compared to other reversible inhibitors. This property reduces susceptibility to resistance mutations commonly seen with other therapies .

Molecular Formula and Mass (C₂₂H₂₂N₆O₃, 418.45 g/mol)

Futibatinib possesses the molecular formula C₂₂H₂₂N₆O₃ with a precise molecular weight of 418.45 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 418.17533859 daltons as determined through high-resolution mass spectrometry analysis [16]. This molecular composition reflects a complex heterocyclic structure containing six nitrogen atoms, three oxygen atoms, and twenty-two carbon atoms with twenty-two hydrogen atoms [4] [6]. The molecular weight places futibatinib within the optimal range for oral bioavailability according to Lipinski's rule of five, which favors compounds under 500 daltons [12].

PropertyValueReference
Molecular FormulaC₂₂H₂₂N₆O₃ [1] [2] [3]
Molecular Weight418.45 g/mol [1] [2] [3]
Exact Mass418.17533859 Da [16]
Monoisotopic Mass418.17533859 Da [16]

Structural Characteristics and Functional Groups

Pyrazolopyrimidine Core Structure

The central structural framework of futibatinib consists of a pyrazolo[3,4-d]pyrimidine core that serves as an adenosine triphosphate-mimicking scaffold [5] [7]. This bicyclic heterocyclic system comprises a pyrazole ring fused to a pyrimidine ring, creating a rigid planar structure essential for fibroblast growth factor receptor binding [5] [22]. The pyrazolopyrimidine core contains an amino group at the 4-position that forms critical hydrogen bonding interactions with glutamic acid 562 in the target protein [12] [5]. The nitrogen atoms within this core structure participate in hydrogen bonding networks with the hinge region of the fibroblast growth factor receptor kinase domain [5] [12].

Pyrrolidine Moiety Configuration

Futibatinib incorporates a pyrrolidine ring system attached to the pyrazolopyrimidine core, which exists in the S-configuration at the 3-position [4] [6] [19]. This five-membered saturated heterocyclic ring provides conformational flexibility while maintaining the spatial orientation required for optimal protein binding [7]. The pyrrolidine moiety overlaps with the ribose sugar binding region of adenosine triphosphate in the fibroblast growth factor receptor active site [5]. The stereochemistry of this pyrrolidine ring is crucial for selectivity and potency, as demonstrated by structure-activity relationship studies comparing different enantiomers [7].

Acrylamide Reactive Group

The acrylamide functional group represents the key electrophilic warhead responsible for covalent bond formation with the target protein [5] [9] [13]. This α,β-unsaturated carbonyl system contains a terminal vinyl group that undergoes Michael addition reactions with nucleophilic cysteine residues [9] [13]. The acrylamide moiety forms an irreversible covalent bond with cysteine 488 in the P-loop region of fibroblast growth factor receptor 1 [5] [12]. Research has demonstrated that the acrylamide group can be metabolically activated to form highly electrophilic epoxide intermediates, contributing to its reactivity profile [9] [13].

3,5-Dimethoxyphenyl Ethynyl Substituent

The 3,5-dimethoxyphenyl ethynyl substituent extends from the pyrazolopyrimidine core through an alkyne linker, occupying a hydrophobic binding pocket within the fibroblast growth factor receptor [5] [12]. This aromatic system features two methoxy groups positioned symmetrically at the 3 and 5 positions of the benzene ring [4] [6]. The ethynyl linker provides the appropriate geometric spacing and rigidity to position the dimethoxyphenyl ring optimally within the receptor binding site [5]. One of the methoxy groups forms a hydrogen bond with aspartic acid 641, while the aromatic ring participates in extensive van der Waals interactions with hydrophobic amino acid residues [12].

Physicochemical Properties

Futibatinib exhibits distinct physicochemical characteristics that influence its pharmaceutical behavior and biological activity [2] [4] [11]. The compound appears as a white crystalline powder with pH-dependent solubility properties [4] [11] [23]. Solubility decreases significantly with increasing pH, becoming practically insoluble at pH 3 or higher [4] [11] [23]. In aqueous media, futibatinib demonstrates complete insolubility, while showing substantial solubility in dimethyl sulfoxide ranging from 29 to 84 milligrams per milliliter [20] [27].

PropertyValueMethod/Condition
Physical StateWhite crystalline powder [4] [11] [23]
Water SolubilityInsoluble [4] [11]
Dimethyl Sulfoxide Solubility29-84 mg/mL [20] [27]
Predicted pKa3.60 ± 0.30 [2]
LogP (XLogP3-AA)2.0 [16]
LogD (pH 7.4)1.32 [12]
Topological Polar Surface Area108 Ų [16]
Predicted Density1.33 ± 0.1 g/cm³ [2]
Predicted Boiling Point733.8 ± 60.0°C [2]

The lipophilicity parameters indicate moderate hydrophobic character with a LogP value of 2.0 and LogD of 1.32 at physiological pH [12] [16]. The topological polar surface area measures 108 square angstroms, falling within the acceptable range for membrane permeability [16] [18]. Futibatinib contains one hydrogen bond donor and seven hydrogen bond acceptors, contributing to its binding affinity and selectivity [16]. The compound exhibits six rotatable bonds, providing sufficient conformational flexibility for target engagement while maintaining structural integrity [16].

Structure-Activity Relationships

Futibatinib demonstrates exceptional potency and selectivity across all four fibroblast growth factor receptor subtypes with nanomolar inhibitory concentrations [3] [6] [22]. The structure-activity relationships reveal that the irreversible covalent binding mechanism provides sustained inhibition regardless of receptor conformation [21] [22]. Against fibroblast growth factor receptor 1, futibatinib exhibits an inhibitory concentration of 3.9 nanomolar, while showing even greater potency against fibroblast growth factor receptor 2 and 3 with values of 1.3 and 1.6 nanomolar respectively [3] [6].

Fibroblast Growth Factor Receptor SubtypeIC₅₀ (nM)Selectivity ProfileBinding Characteristics
FGFR13.9Highly selective [3] [6]
FGFR21.3Highly selective [3] [6]
FGFR31.6Highly selective [3] [6]
FGFR48.3Selective [3] [6]

The structure-activity relationships extend to mutant forms of fibroblast growth factor receptor 2, where futibatinib maintains potent inhibitory activity against resistance-associated variants [12]. Against wild-type fibroblast growth factor receptor 2, the compound demonstrates an inhibitory concentration of 0.9 nanomolar [12]. Importantly, futibatinib retains activity against common resistance mutations including V5651 (1.3 nanomolar), N550H (3.6 nanomolar), and E566G (2.4 nanomolar) [12]. This broad activity profile against mutant receptors distinguishes futibatinib from reversible inhibitors that lose efficacy against resistance mutations [12] [22].

The covalent binding mechanism contributes significantly to the favorable structure-activity profile by forming permanent adducts with cysteine 488 in the P-loop region [5] [12] [22]. This interaction mode allows futibatinib to maintain binding affinity even when conformational changes occur due to resistance mutations [21] [22]. The combination of the pyrazolopyrimidine core, optimal linker geometry, and reactive acrylamide warhead creates a unique pharmacophore that achieves both high potency and broad spectrum activity against fibroblast growth factor receptor variants [7] [22].

Stereochemistry and Conformational Analysis

Futibatinib contains one defined stereocenter located at the 3-position of the pyrrolidine ring, existing in the S-configuration [6] [16] [19]. This absolute stereochemistry is critical for optimal binding geometry and target selectivity, as demonstrated by comparative studies of individual enantiomers [7]. The International Union of Pure and Applied Chemistry nomenclature specifies the complete stereochemical designation as 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one [4] [19].

Conformational analysis reveals that futibatinib adopts a relatively rigid structure due to the planar pyrazolopyrimidine core and the ethynyl linker geometry [5] [22]. The compound exhibits the ability to capture multiple conformations of the highly flexible P-loop region in fibroblast growth factor receptors [22]. Crystal structure analysis with fibroblast growth factor receptor 1 demonstrates that futibatinib maintains specific spatial relationships between functional groups essential for binding [12]. The pyrrolidine ring adopts a puckered conformation that positions the acrylamide warhead optimally for covalent bond formation with the target cysteine residue [5] [12].

The stereochemical configuration influences both the kinetic and thermodynamic aspects of target binding [7]. The S-enantiomer shows superior binding kinetics compared to the R-enantiomer, resulting in enhanced selectivity and potency [7]. Conformational flexibility analysis indicates that futibatinib can accommodate slight variations in receptor structure while maintaining high binding affinity [22]. This adaptability contributes to its effectiveness against multiple fibroblast growth factor receptor subtypes and mutant variants [21] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.17533859 g/mol

Monoisotopic Mass

418.17533859 g/mol

Heavy Atom Count

31

Appearance

Off-white to light beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B93MGE4AL

Drug Indication

Futibatinib is indicated to treat adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harbouring fibroblast growth factor receptor 2 (FGFR2) gene fusions or other rearrangements. In Europe, it is indicated in patients whose disease has progressed after at least one prior line of systemic therapy. Futibatinib is approved in the US under accelerated approval and in Europe under conditional marketing authorization. This currently approved indication is subject to change, as it may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Lytgobi monotherapy is indicated for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed after at least one prior line of systemic therapy.
Treatment of cholangiocarcinoma

Livertox Summary

Futibatinib is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Futibatinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.

Absorption Distribution and Excretion

Tmax ranges from 1.2 to 22.8 hours, with a median value of two hours. In healthy subjects, a high-fat and high-calorie meal (900 to 1000 calories with approximately 50% of total caloric content from fat) decreased futibatinib AUC by 11% and Cmax by 42%.
Following a single oral dose of 20 mg radiolabeled futibatinib, approximately 91% of the total recovered radioactivity was observed in feces and 9% in urine, with negligible unchanged futibatinib in urine or feces.
The geometric mean (CV%) apparent volume of distribution (Vc/F) is 66 L (18%).
The geometric mean (CV%) apparent clearance (CL/F) is 20 L/h (23%).

Metabolism Metabolites

_In vitro_, futibatinib is primarily metabolized by CYP3A and to a lesser extent by CYP2C9 and CYP2D6. Unchanged futibatinib is the major drug-related moiety in plasma (accounting for 59% of radioactivity) in healthy subjects.

Wikipedia

Futibatinib

Biological Half Life

The mean (CV%) elimination half-life (t1/2) of futibatinib is 2.9 hours (27%).

Use Classification

Human drugs -> antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types